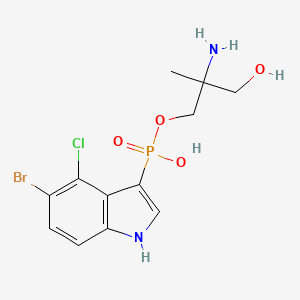
2-Amino-3-hydroxy-2-methylpropyl hydrogen (5-bromo-4-chloro-1H-indol-3-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is a chromogenic substrate commonly used in molecular biology and biochemistry. It is particularly known for its application in detecting alkaline phosphatase activity in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Preparation of 5-Bromo-4-Chloro-3-Indolyl Chloride: The synthesis begins with the preparation of 5-bromo-4-chloro-3-indolyl chloride.
Reaction with Tetraethyl Phosphate: The 5-bromo-4-chloro-3-indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form 5-bromo-4-chloro-3-indolyl phosphate tetraethyl ester.
Formation of the Final Compound: The tetraethyl ester is subsequently hydrolyzed to yield 5-bromo-4-chloro-3-indoxyl phosphate, which is then combined with bis(2-amino-2-methyl-1,3-propanediol) to form the final salt.
Industrial Production Methods: Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to release the indoxyl phosphate moiety.
Oxidation: In the presence of alkaline phosphatase, 5-bromo-4-chloro-3-indoxyl phosphate is dephosphorylated and subsequently oxidized by atmospheric oxygen to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo
Common Reagents and Conditions:
Alkaline Phosphatase: This enzyme catalyzes the dephosphorylation of the compound.
Atmospheric Oxygen: Facilitates the oxidation of the indoxyl moiety to form the blue dye.
Major Products:
5,5′-Dibromo-4,4′-Dichloro-Indigo: The primary product formed from the oxidation reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Employed in immunoblotting and immunohistochemistry to visualize protein localization and expression .
Medicine:
Industry:
Wirkmechanismus
The compound acts as a substrate for alkaline phosphatase. Upon dephosphorylation by the enzyme, the resulting indoxyl moiety undergoes oxidation to form a blue dye. This colorimetric change is used to detect and quantify the presence of alkaline phosphatase in various assays .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP): Often used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection.
Nitro Blue Tetrazolium Chloride (NBT): Used alongside BCIP to produce a blue precipitate in enzyme assays.
Uniqueness:
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is unique due to its high sensitivity and specificity for alkaline phosphatase, making it a preferred choice in many biochemical assays
Eigenschaften
Molekularformel |
C12H15BrClN2O4P |
|---|---|
Molekulargewicht |
397.59 g/mol |
IUPAC-Name |
(2-amino-3-hydroxy-2-methylpropoxy)-(5-bromo-4-chloro-1H-indol-3-yl)phosphinic acid |
InChI |
InChI=1S/C12H15BrClN2O4P/c1-12(15,5-17)6-20-21(18,19)9-4-16-8-3-2-7(13)11(14)10(8)9/h2-4,16-17H,5-6,15H2,1H3,(H,18,19) |
InChI-Schlüssel |
AKBOGDHKIUDJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(COP(=O)(C1=CNC2=C1C(=C(C=C2)Br)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)

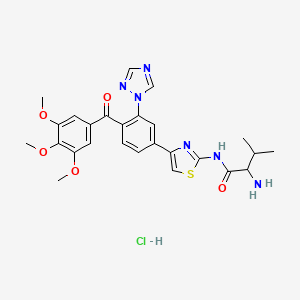
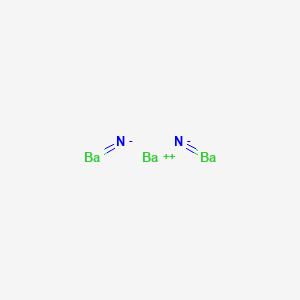
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
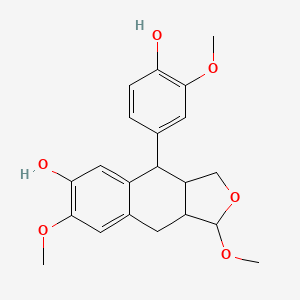
![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
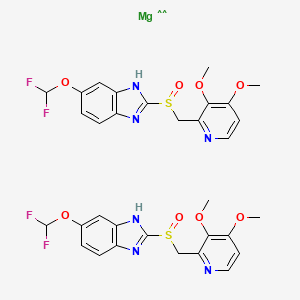
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
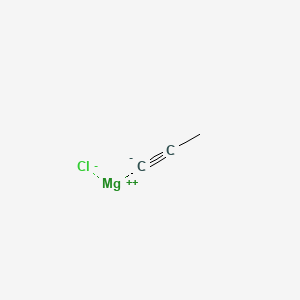
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
